N-cyclohexyl-4,4-dimethylcyclohexan-1-amine
Description
N-Cyclohexyl-4,4-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexyl group attached to the nitrogen atom of a 4,4-dimethylcyclohexanamine backbone. Its molecular formula is C₁₄H₂₇N (MW: 209.37 g/mol), with structural rigidity imparted by the bicyclic framework . The 4,4-dimethyl substitution on the cyclohexane ring enhances steric hindrance, influencing its reactivity and interactions in pharmacological contexts. This compound is frequently utilized as a synthetic intermediate in drug discovery, particularly in the preparation of allosteric modulators for central nervous system (CNS) targets .
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-cyclohexyl-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-14(2)10-8-13(9-11-14)15-12-6-4-3-5-7-12/h12-13,15H,3-11H2,1-2H3 |
InChI Key |
HQXQMGOSPPGTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
Several synthesis methods for N-Cyclohexyl-4,4-Dimethylcyclohexan-1-Amine have been reported, each with its advantages and challenges:
Reductive Amination Method : This involves the reaction of 4,4-dimethylcyclohexanone with cyclohexylamine in the presence of a reducing agent like sodium borohydride or a catalyst such as palladium on carbon. The reaction typically occurs in a solvent like methanol or ethanol under reflux conditions.
Alkylation Method : This method involves the alkylation of a primary amine precursor with a suitable alkylating agent. For example, 4,4-dimethylcyclohexan-1-amine can be alkylated with cyclohexyl halides in the presence of a base like sodium hydroxide.
Catalytic Hydrogenation : This method involves the hydrogenation of an imine precursor derived from 4,4-dimethylcyclohexanone and cyclohexylamine. The reaction is typically carried out under high pressure and temperature using a catalyst like palladium or nickel.
Detailed Synthesis Protocol
A detailed synthesis protocol for this compound might involve the following steps:
Step 1: Preparation of the Imine Precursor
- Mix 4,4-dimethylcyclohexanone with cyclohexylamine in a suitable solvent.
- Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves.
Step 2: Catalytic Hydrogenation
- Transfer the imine solution to a high-pressure reactor.
- Add a catalyst such as palladium on carbon.
- Perform hydrogenation under conditions of high pressure (e.g., 50 bar) and temperature (e.g., 100°C).
Step 3: Purification
- Filter the reaction mixture to remove the catalyst.
- Distill the product under reduced pressure to obtain pure this compound.
Analysis and Characterization
The synthesized compound can be analyzed using various techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of impurities and confirmation of molecular weight. |
| Infrared (IR) Spectroscopy | Functional group identification. |
Research Findings
Research on this compound highlights its potential biological activities, particularly as a pharmacological agent. Its structural features allow it to interact with various biological targets, including receptors and enzymes. However, further studies are needed to fully elucidate its biological profile and therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexyl ketones, carboxylic acids, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-4,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs, focusing on substituent variations and molecular properties:
Key Observations :
- Steric Effects : The 4,4-dimethyl substitution in the target compound reduces conformational flexibility compared to 3,4-dimethyl isomers, impacting binding affinity in receptor-ligand interactions .
- Pharmacological Utility : N-Cyclohexyl derivatives are preferred in CNS drug design due to their ability to penetrate the blood-brain barrier, as seen in the synthesis of VU0467558, a potent mGlu1/5 modulator .
Biological Activity
N-cyclohexyl-4,4-dimethylcyclohexan-1-amine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes two cyclohexyl groups and an amine functional group. This configuration contributes to its distinct chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. Some key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.
Biological Activity
Research has highlighted several areas where this compound exhibits biological activity:
1. Antitumor Activity
Studies have indicated that the compound may possess antitumor properties. For instance, it has been evaluated in the context of inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
2. Antibacterial Properties
Preliminary investigations suggest that this compound may exhibit antibacterial activity against certain strains of bacteria, including Mycobacterium tuberculosis. Its efficacy can vary based on structural modifications and the presence of substituents on the cyclohexyl rings.
3. Neuroprotective Effects
The compound has also been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may influence neurotransmitter systems or provide protection against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Cyclohexylamine | Single cyclohexyl group | Basic amine activity |
| 4,4-Dimethylcyclohexanone | Ketone derivative | Limited biological applications |
| N,N-Dimethylcyclohexylamine | Two cyclohexyl groups with dimethyl substitution | Enhanced receptor interaction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclohexyl-4,4-dimethylcyclohexan-1-amine, and what are their key challenges?
- Methodological Answer : The compound is synthesized via reductive amination, where 4,4-dimethylcyclohexanone reacts with cyclohexylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen with a palladium catalyst). Challenges include controlling stereochemistry and minimizing side products like over-reduction or dimerization. Characterization via NMR and MS is critical to confirm purity and structure .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the cyclohexyl and dimethyl groups. Mass Spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves 3D conformation. Differential Scanning Calorimetry (DSC) may assess thermal stability .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer : The compound’s tertiary amine structure enhances nucleophilicity, enabling reactions like alkylation or acylation. Steric hindrance from the 4,4-dimethyl groups may slow reactions at the amine site. Solubility in polar aprotic solvents (e.g., DMF) is critical for reaction design .
Advanced Research Questions
Q. How can environmental impact metrics (e.g., E-factor, PMI) be optimized during synthesis?
- Methodological Answer : Atom Economy (AE) and Process Mass Intensity (PMI) are improved by minimizing solvent use and avoiding stoichiometric reagents. For example, catalytic hydrogenation reduces waste compared to LiAlH₄, which generates hazardous byproducts. Computational modeling (e.g., DFT) predicts efficient pathways, reducing trial-and-error experimentation .
Q. How do structural analogs (e.g., 4,4-difluoro or methoxy derivatives) inform SAR studies for this compound?
- Methodological Answer : Substituting dimethyl groups with electron-withdrawing groups (e.g., fluorine) alters electronic density, affecting binding affinity in biological targets. Comparative NMR and docking studies reveal how steric/electronic changes modulate interactions with enzymes or receptors .
Q. How can contradictory data on reaction yields (e.g., LiAlH₄ reduction vs. catalytic hydrogenation) be resolved?
- Methodological Answer : Low yields (~40%) with LiAlH₄ () may stem from side reactions or incomplete reduction. Switching to Pd/C or Raney nickel under controlled H₂ pressure improves selectivity. Kinetic studies (e.g., in-situ IR monitoring) identify optimal reaction conditions .
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer : Analogous cyclohexylamine derivatives (e.g., N-methyl-4-phenylcyclohexan-1-amine hydrochloride) show enzyme inhibition (e.g., kinases) via hydrogen bonding and hydrophobic interactions. In vitro assays (e.g., enzyme inhibition IC₅₀) and molecular dynamics simulations validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
